2-chloro-N-(2-cyanophenyl)propanamide
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Overview
Description
2-Chloro-N-(2-cyanophenyl)propanamide is a chemical compound with the molecular formula C10H9ClN2O. It is characterized by the presence of a chloro group, a cyano group, and an amide functional group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-cyanophenyl)propanamide typically involves the reaction of 2-cyanophenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(2-cyanophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Amines or alcohols.
Substitution Products: Derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
2-Chloro-N-(2-cyanophenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition or receptor binding.
Medicine: It may serve as a lead compound in drug discovery for the development of new pharmaceuticals.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-N-(2-cyanophenyl)propanamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
2-chloro-N-(5-chloro-2-cyanophenyl)acetamide
2-chloro-N-(2-cyanophenyl)acetamide
Uniqueness: 2-Chloro-N-(2-cyanophenyl)propanamide is unique due to its specific combination of functional groups and the position of these groups on the benzene ring
Biological Activity
2-Chloro-N-(2-cyanophenyl)propanamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloro group and a cyanophenyl moiety, which significantly influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C10H10ClN2O. The structural features include:
- Chloro group : Enhances reactivity.
- Cyanophenyl group : Contributes to electronic properties and binding affinity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro and cyanophenyl groups enhance its binding affinity, allowing it to modulate the activity of various molecular targets. This can lead to inhibition of enzyme activity or alteration of receptor functions, resulting in diverse biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, with findings suggesting:
- Minimum Inhibitory Concentration (MIC) values indicating potent activity against Gram-positive and Gram-negative bacteria.
- Activity against fungal strains, demonstrating broad-spectrum antimicrobial potential.
Microbial Strain | MIC (mg/mL) |
---|---|
E. coli | 0.0195 |
S. aureus | 0.0048 |
C. albicans | 0.039 |
Anticancer Properties
The compound has also been examined for its anticancer potential. Studies have shown that it can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific findings include:
- Induction of apoptosis in cancer cell lines.
- Inhibition of tumor growth in animal models.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of propanamide, including this compound. Results indicated that this compound displayed superior activity compared to others in the series, particularly against resistant strains of bacteria.
- Anticancer Activity : In vitro studies demonstrated that this compound reduced the viability of human cancer cell lines by inducing apoptosis at concentrations as low as 10 µM.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Chloro-N-(4-cyanophenyl)propanamide | Similar amide structure | Different phenyl substitution may lead to varied activities |
N-(2-Cyanophenyl)acetamide | Lacks chloro group | Simpler structure may alter reactivity |
N-Methyl-N-(4-chlorophenyl)propanamide | Similar backbone | Variation in electronic properties due to chlorination |
Properties
IUPAC Name |
2-chloro-N-(2-cyanophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7(11)10(14)13-9-5-3-2-4-8(9)6-12/h2-5,7H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYSTFJMQJLNJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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